5-(3-Chlorophenyl)-3-hydroxypicolinic acid
Overview
Description
5-(3-Chlorophenyl)-3-hydroxypicolinic acid is a useful research compound. Its molecular formula is C12H8ClNO3 and its molecular weight is 249.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Potential Anticancer Agents
5-(3-Chlorophenyl)-3-hydroxypyridine-2-carboxylic acid has been utilized in the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds have shown promising effects on the proliferation and the mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia (Temple et al., 1983).
Insulin-Mimetic Activities
Metal complexes of 3-hydroxypyridine-2-carboxylic acid, a related compound, have demonstrated significant insulin-mimetic activities. These complexes inhibit the release of free fatty acids from epinephrine-treated, isolated rat adipocytes, which is a key aspect in diabetes management (Nakai et al., 2005).
Preliminary Pharmacological Investigation
The compound's derivatives have been investigated for their potential central action, showing analgesic and anxiolytic properties in pharmacological tests (Zabska et al., 1989).
Study of Molecular Structures
The crystal structure of derivatives of 5-(3-Chlorophenyl)-3-hydroxypyridine-2-carboxylic acid has been extensively studied, offering insights into their molecular arrangements and potential applications in various fields, including drug design and materials science (Alaşalvar et al., 2014).
Application in Synthesis of Bioactive Compounds
This compound has been used as a precursor in the synthesis of 5-hydroxy-1-aminopyrrolines and the corresponding pyrroles, which are valuable in developing novel pharmacological agents (Attanasi et al., 2002).
Bioconversion Studies
5-Hydroxypyrazine-2-carboxylic acid, a structurally similar compound, was prepared by whole-cell biotransformation from 2-cyanopyrazine using Agrobacterium sp., indicating potential biotechnological applications (Wieser et al., 1997).
Exploring Molecular Interactions
Studies have been conducted on the molecular arrangements of hydroxypyridine carboxylic acids, providing insights into their interactions, which is crucial for developing new materials and understanding biological processes (May et al., 2019).
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors can be proteins, enzymes, or nucleic acids, and their role is typically to initiate or inhibit a biochemical reaction when the compound binds to them.
Mode of Action
The compound’s interaction with its targets could involve various types of chemical bonding (e.g., covalent, ionic, hydrogen bonding, van der Waals forces) and may result in changes to the target’s structure or function . This could lead to the initiation or inhibition of a biochemical reaction.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Each of these activities would involve different biochemical pathways and downstream effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the biological system in which it is present. These properties would influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound has an anti-inflammatory effect, it might result in the reduction of inflammation at the cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective or stable under acidic conditions, while others might be more effective or stable under basic conditions .
Properties
IUPAC Name |
5-(3-chlorophenyl)-3-hydroxypyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-9-3-1-2-7(4-9)8-5-10(15)11(12(16)17)14-6-8/h1-6,15H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZAXKDGIXGPOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601211757 | |
Record name | 5-(3-Chlorophenyl)-3-hydroxy-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601211757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415226-40-2 | |
Record name | 5-(3-Chlorophenyl)-3-hydroxy-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415226-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Chlorophenyl)-3-hydroxy-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601211757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(3-chlorophenyl)-3-hydroxypyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.260.165 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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